Ethoxy(dimethyl)(4-nitrophenoxy)silane

Description

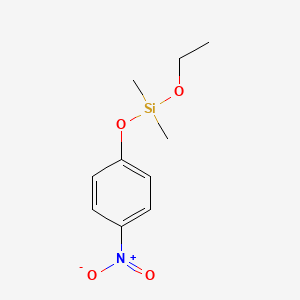

Ethoxy(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound characterized by a silicon center bonded to three distinct groups:

- Ethoxy group (-OCH₂CH₃): Enhances hydrolytic reactivity for surface modification applications.

- Two methyl groups (-CH₃): Provide steric bulk, influencing reaction kinetics and stability.

- 4-Nitrophenoxy group (-O-C₆H₄-NO₂): Introduces electron-withdrawing properties, affecting electronic delocalization and chemical reactivity .

This compound’s unique structure enables applications in polymer reinforcement, surface functionalization, and as a coupling agent. The nitro group’s inductive effects modulate hydrolysis rates compared to non-nitrated analogs, while the ethoxy group facilitates silanol condensation on inorganic surfaces .

Properties

CAS No. |

66298-66-6 |

|---|---|

Molecular Formula |

C10H15NO4Si |

Molecular Weight |

241.32 g/mol |

IUPAC Name |

ethoxy-dimethyl-(4-nitrophenoxy)silane |

InChI |

InChI=1S/C10H15NO4Si/c1-4-14-16(2,3)15-10-7-5-9(6-8-10)11(12)13/h5-8H,4H2,1-3H3 |

InChI Key |

JEVQDTQJNRRLIK-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylethoxysilane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include acids or bases that facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(dimethyl)(4-nitrophenoxy)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products Formed

Nucleophilic Substitution: Substituted silanes with different alkoxy or amino groups.

Reduction: Amino-substituted silanes.

Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

Ethoxy(dimethyl)(4-nitrophenoxy)silane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.

Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethoxy(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets through its functional groups. The ethoxy and dimethyl groups provide hydrophobic characteristics, while the 4-nitrophenoxy group can participate in electron transfer and redox reactions. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interact with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Hydrolytic Behavior and Functional Efficiency

- This compound: The nitro group reduces hydrolysis efficiency compared to TESPT, as electron-withdrawing effects destabilize the transition state during silanol condensation. Residual ethoxy groups may persist in cured materials, as observed in similar nitro-functionalized silanes .

- TESPT: Hydrolyzes rapidly due to multiple ethoxy groups, with tetrasulfide bridges enabling sulfur donation during rubber vulcanization. This results in superior chemically bound rubber content (e.g., 15–20% higher than non-sulfur silanes) .

Solubility and Compatibility

- This compound: Moderately polar due to nitro and ethoxy groups, favoring solubility in dichloromethane or THF. Comparable nitro-silanes exhibit solubility parameters of δ ≈ 18–20 MPa¹/² .

- Ethoxy[tris(pentafluorophenyl)]silane : Fluorinated aryl groups impart lipophilicity, enhancing compatibility with fluoropolymers but reducing solubility in polar solvents .

- Ethoxy(dimethyl)phenylsilane : Hydrophobic phenyl group reduces water absorption in sealants, improving durability in humid environments .

Performance in Polymer Matrices

- TESPT : Dominates in silica-filled rubber composites, achieving 85–90% bound rubber content via sulfur-mediated crosslinking. Ethoxy groups ensure strong silica-rubber adhesion .

- This compound: Demonstrates intermediate performance in polymer coupling. The nitro group may hinder vulcanization kinetics but improves UV stability in coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.